molecular formula C11H13ClO3S B2618539 (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 2126144-85-0

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B2618539
CAS RN: 2126144-85-0
M. Wt: 260.73
InChI Key: ZRYFAGVIHLEQJW-QWRGUYRKSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques like X-ray crystallography and NMR spectroscopy are often used for this purpose.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Agents: A study reported the successful preparation of new tetrahydronaphthalene-sulfonamide derivatives, showcasing potent in vitro antimicrobial inhibitory activities against various bacterial strains and Candida Albicans. These compounds were synthesized from a new synthetic route involving 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride 2, underscoring the potential of tetrahydronaphthalene derivatives in developing antimicrobial agents (Mohamed et al., 2021).
  • Anticancer Activity: Research has also highlighted the anticancer activity of ureas and sulfamides derived from 1-aminotetralins, indicating that specific derivatives like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea exhibited significant cytotoxic activity against human glioblastoma and prostate cancer cell lines. This suggests the potential of these compounds as anticancer agents (Özgeriş et al., 2017).

Chemical Synthesis and Mechanistic Studies

  • Novel Synthesis Methods: Innovative synthesis methods for dopaminergic compounds like 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid highlight the utility of tetrahydronaphthalene derivatives in synthesizing biologically active compounds, potentially useful in neurological research (Öztaşkın et al., 2011).
  • Mechanistic Insights into Chemical Reactions: Studies involving tetrahydronaphthalene complexes have provided valuable insights into the activation of styrenes toward Diels−Alder Cycloadditions, demonstrating the formation of complex molecules with potential applications in medicinal chemistry and material sciences (Kolis et al., 1998).

Environmental and Sensory Applications

  • Metal Ion Sensing: Research into fluorescent sensors for metal detection revealed that derivatives of naphthalene-sulfonyl chloride compounds could selectively detect toxic metals like antimony and thallium at parts per billion levels, offering a contemporary approach to environmental monitoring and safety (Qureshi et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for safe handling .

Future Directions

This involves studying ongoing research involving the compound and potential future applications or improvements .

properties

IUPAC Name

(1S,2S)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYFAGVIHLEQJW-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](CCC2=CC=CC=C12)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

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